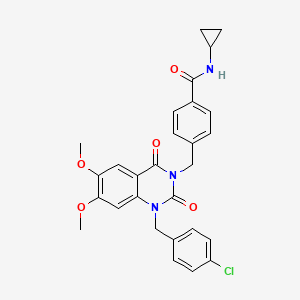

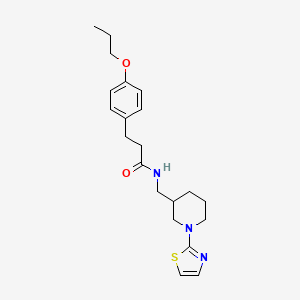

![molecular formula C18H13N5O3S B3005033 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1903718-39-7](/img/structure/B3005033.png)

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings including a thiophene, a triazolo-pyridazine, and a dioxole ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, and the molecule may have conjugated pi systems, leading to potential aromaticity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds in these classes can undergo a variety of reactions. For example, triazoles can react with electrophiles and nucleophiles at the nitrogen atoms, and the thiophene ring can undergo electrophilic aromatic substitution .科学的研究の応用

Antiproliferative Activity

Compounds related to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide have demonstrated potential in inhibiting cell proliferation. Specifically, a study highlighted the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Antibacterial and Antifungal Activities

The derivatives of the N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide have been investigated for their potential antibacterial and antifungal activities. Research indicates that certain heterocyclic compounds, including those with a [1,2,4]triazolo[4,3-b]pyridazine structure, exhibit antibacterial activities against both gram-positive and gram-negative bacteria and have shown effectiveness against various fungi (Patel & Patel, 2015).

Antitumor Activity

Studies have also shown the relevance of [1,2,4]triazolo[4,3-b]pyridazine analogs in antitumor activities. For example, a novel compound with a related structure demonstrated significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).

Antiviral Activity

Another notable application is in the field of antiviral drug development. Certain [1,2,4]triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activities, particularly against the hepatitis-A virus (HAV), suggesting their potential use in antiviral therapies (Shamroukh & Ali, 2008).

Antioxidant Properties

Some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine family have been researched for their antioxidant properties. A specific study evaluated the antioxidant capacity of triazolo-thiadiazoles, showing their effectiveness in various radical scavenging methods (Sunil et al., 2010).

作用機序

Target of Action

Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Compounds with similar structures like triazoles and thiazoles are known to bind in the biological system with a variety of enzymes and receptors . The carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This hydrogen acceptor/donor (HAD) behavior plays a significant role in enhancing the biological activity .

Biochemical Pathways

For instance, non-steroidal anti-inflammatory drugs (NSAIDs) mediate their anti-inflammatory activity chiefly through inhibition of biosynthesis of prostaglandins .

Pharmacokinetics

It’s worth noting that the solubility of a compound in water, alcohol, and ether can impact its bioavailability .

Result of Action

Compounds with similar structures have shown significant α-glucosidase inhibition, anticancer, and antioxidant activities . They also exhibit potent antiproliferative activities against certain cells .

Action Environment

The solubility of a compound in different solvents can impact its stability and efficacy .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3S/c24-18(11-1-3-14-15(7-11)26-10-25-14)19-8-17-21-20-16-4-2-13(22-23(16)17)12-5-6-27-9-12/h1-7,9H,8,10H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXFLORTXLBPOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)

![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)

![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)

![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)

![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)

![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3004972.png)